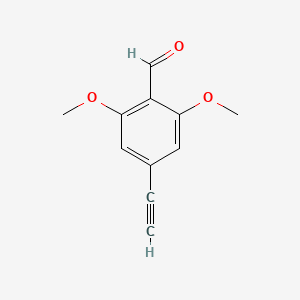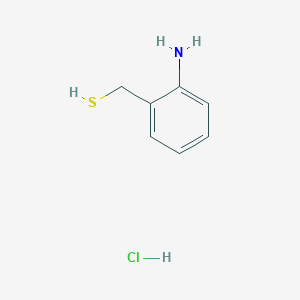
(2-Aminophenyl)methanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)methanethiol hydrochloride is an organic compound with the molecular formula C7H9NS·HCl It is a derivative of (2-aminophenyl)methanethiol, where the thiol group is attached to a benzene ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-aminophenyl)methanethiol hydrochloride typically involves the reaction of (2-aminophenyl)methanethiol with hydrochloric acid. The process can be summarized as follows:
Starting Material: (2-Aminophenyl)methanethiol.
Reaction: The thiol group reacts with hydrochloric acid to form the hydrochloride salt.
Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Purification: Crystallization or recrystallization to obtain pure this compound.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: (2-Aminophenyl)methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2-Aminophenyl)methanethiol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2-aminophenyl)methanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of biological pathways. The compound’s aromatic ring also allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
2-Aminothiophenol: Similar structure but lacks the methanethiol group.
2-Aminophenol: Contains an amino group and a hydroxyl group instead of a thiol group.
2-Mercaptoaniline: Similar to (2-aminophenyl)methanethiol but without the hydrochloride salt.
Uniqueness: (2-Aminophenyl)methanethiol hydrochloride is unique due to the presence of both thiol and amino groups on the aromatic ring, which allows for diverse chemical reactivity and potential applications in various fields. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
(2-aminophenyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4,9H,5,8H2;1H |
InChI Key |
MBARRGBSFOGGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


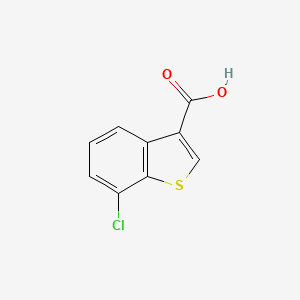
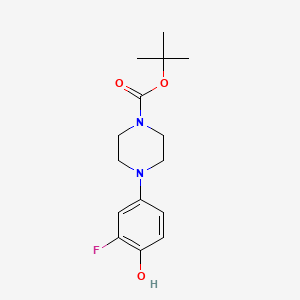
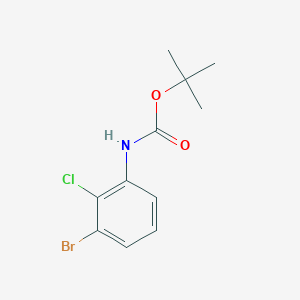

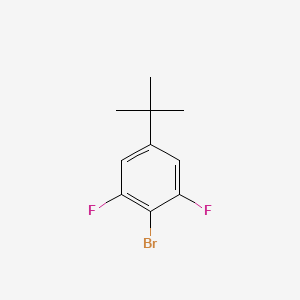
![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
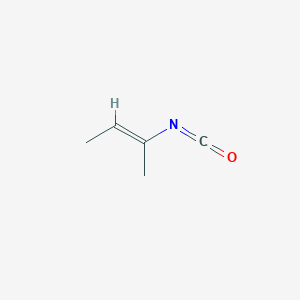
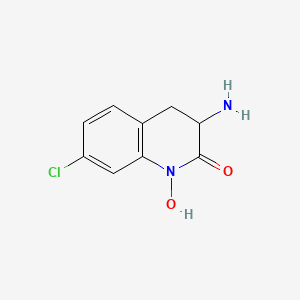

![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
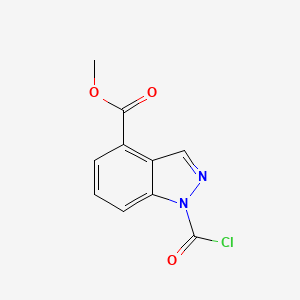
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)
